molecular formula C10H6F4O3 B15310115 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B15310115
M. Wt: 250.15 g/mol
InChI Key: MGXWRVBNPMDYCE-UHFFFAOYSA-N
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Description

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on a phenyl ring, along with a keto group on a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The keto group can participate in various biochemical reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its trifluoromethyl, fluorine, and keto groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6F4O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3H,4H2,(H,16,17)

InChI Key

MGXWRVBNPMDYCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)C(F)(F)F)F

Origin of Product

United States

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